BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to 2-Methoxy-6-
(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Methoxy-6-
Compound Name:
(trifluoromethyl)aniline

Cat. No.: B181450

CAS Number: 133863-87-3

This technical guide provides a comprehensive overview of 2-Methoxy-6-
(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest to researchers and
professionals in drug discovery, agrochemicals, and materials science. This document delves
into its chemical and physical properties, outlines a plausible synthetic pathway, discusses its
potential applications, and provides essential safety and handling information. The strategic
placement of the methoxy and trifluoromethyl groups on the aniline scaffold imparts unique
electronic and steric properties, making it a valuable building block in modern organic
synthesis.

Physicochemical and Spectroscopic Profile

2-Methoxy-6-(trifluoromethyl)aniline is a liquid at room temperature.[1] The trifluoromethyl
group, a strong electron-withdrawing moiety, significantly influences the basicity of the aniline
nitrogen and the overall electronic properties of the aromatic ring. The methoxy group, being an
electron-donating group, further modulates these characteristics. A summary of its key
physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Methoxy-6-(trifluoromethyl)aniline
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Property Value Source
CAS Number 133863-87-3 [1]
Molecular Formula CsHsFsNO [1]
Molecular Weight 191.15 g/mol [1]
Appearance Liquid [1]
Purity Typically =295% [1]
InChi Key GSJOHUUGUAFHKG- o

UHFFFAOYSA-N

Spectroscopic Data (Predicted)

Note: Experimental spectroscopic data for 2-Methoxy-6-(trifluoromethyl)aniline is not readily
available in the public domain. The following are predicted values and typical spectral features
based on the compound's structure and data from analogous compounds.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show distinct signals for the aromatic protons, the methoxy protons, and the amine protons.
The aromatic region would likely display a complex splitting pattern due to the ortho and
meta couplings between the three adjacent protons on the benzene ring. The methoxy group
would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine protons
would present as a broad singlet, with its chemical shift being solvent-dependent.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum would reveal
eight distinct carbon signals. The carbon attached to the trifluoromethyl group will appear as
a gquartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced
by the electronic effects of the methoxy, amino, and trifluoromethyl substituents. The
methoxy carbon would resonate around 55-60 ppm. Atypical 33C NMR chemical shifts for
out-of-plane methoxy groups bonded to an aromatic ring have been reported, which can be
influenced by rotational effects.[2]

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands.
The N-H stretching of the primary amine would appear as two bands in the region of 3300-
3500 cm~1. C-H stretching vibrations of the aromatic ring and the methoxy group would be
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observed around 2850-3100 cm~1. Strong C-F stretching bands for the trifluoromethyl group
are expected in the 1100-1350 cm~1 region. C-O stretching of the methoxy group will likely
be present around 1000-1050 cm~—* and 1200-1250 cm™1,

e MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M*) at m/z
191.15. Fragmentation patterns would likely involve the loss of a methyl group from the
methoxy moiety and potentially the loss of the trifluoromethyl group.

Synthesis and Reaction Chemistry

While a specific, detailed experimental protocol for the synthesis of 2-Methoxy-6-
(trifluoromethyl)aniline is not widely published, a plausible synthetic route can be devised
based on established organic chemistry principles and analogous transformations of similar
substituted anilines. A common strategy for introducing an amino group onto an aromatic ring is
through the reduction of a nitro group.

Proposed Synthetic Pathway

A logical precursor for the synthesis would be 1-methoxy-2-nitro-3-(trifluoromethyl)benzene.
The synthesis could, therefore, proceed via the following two conceptual steps:

 Nitration of 2-Methoxybenzotrifluoride: The commercially available 2-methoxybenzotrifluoride
could be nitrated to introduce a nitro group onto the aromatic ring. The directing effects of the
methoxy (ortho-, para-directing) and trifluoromethyl (meta-directing) groups would need to be
carefully considered to achieve the desired regioselectivity for the 2-nitro isomer.

e Reduction of the Nitro Group: The resulting 1-methoxy-2-nitro-3-(trifluoromethyl)benzene can
then be reduced to the corresponding aniline. This reduction is a standard transformation
and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H2/Pd-C)
or metal-acid combinations (e.g., Sn/HCI, Fe/HCI).

2-Methoxybenzotrifluoride Nitration (€., HNOB/HZSOA):{1»Methoxy»Z»nitr0»3-(trif1uoromethyl)benzene’ Reduction (e.g. Hz/Pd»C)= 2-Methoxy-6-(trifluoromethyl)aniline
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Caption: Proposed synthetic workflow for 2-Methoxy-6-(trifluoromethyl)aniline.

Key Experimental Considerations and Causality

» Regiocontrol in Nitration: The primary challenge in this proposed synthesis is controlling the
regioselectivity of the nitration step. The methoxy group is an activating, ortho-, para-director,
while the trifluoromethyl group is a deactivating, meta-director. The position of nitration will
be a result of the interplay of these directing effects. Careful optimization of reaction
conditions (temperature, nitrating agent) would be crucial to favor the formation of the
desired 2-nitro isomer.

o Choice of Reducing Agent: For the reduction of the nitro group, catalytic hydrogenation is
often preferred due to its clean reaction profile and high yields. However, for substrates that
may be sensitive to hydrogenation conditions or if catalyst poisoning is a concern, metal-in-
acid reductions provide a robust alternative. The choice of reducing agent can also be
influenced by the presence of other functional groups in more complex molecules.

Applications in Drug Discovery and Materials
Science

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in
medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding
affinity.[3][4][5] Trifluoromethylated anilines are valuable building blocks for the synthesis of a
wide range of biologically active compounds.

Role as a Pharmacophore

The 2-methoxy-6-(trifluoromethyl)aniline moiety can be considered a key pharmacophore for
several reasons:

e Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are
resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug
candidate.

 Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can
enhance its ability to cross cell membranes and reach its biological target.
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e Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group reduces
the pKa of the aniline nitrogen, which can be critical for optimizing interactions with biological
targets and for controlling the ionization state of the molecule at physiological pH.

o Conformational Control: The steric bulk of the ortho-methoxy and trifluoromethyl groups can
influence the conformation of the molecule, which can be exploited to achieve selective

binding to a target protein.
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Caption: Role of 2-Methoxy-6-(trifluoromethyl)aniline in drug discovery.

Potential Therapeutic Areas
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While specific drugs containing the 2-methoxy-6-(trifluoromethyl)aniline scaffold are not
prominently documented, its structural motifs are relevant to the development of therapeutics in
areas such as:

e Oncology: As a component of kinase inhibitors and other anti-cancer agents.
e Neuroscience: For the development of drugs targeting central nervous system disorders.
« Infectious Diseases: In the synthesis of novel antibacterial and antiviral compounds.

Safety and Handling

As with all trifluoromethylated aniline derivatives, 2-Methoxy-6-(trifluoromethyl)aniline should
be handled with care in a well-ventilated laboratory, preferably within a fume hood. It is
important to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:[6][7][8][9][10]

» Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, safety goggles, and a lab coat.

« Inhalation: Avoid inhaling vapors or mists. Ensure adequate ventilation.

» Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse
immediately with plenty of water.

 Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents.

Conclusion

2-Methoxy-6-(trifluoromethyl)aniline is a valuable and versatile building block for organic
synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique
combination of a methoxy and a trifluoromethyl group on an aniline scaffold provides chemists
with a tool to fine-tune the steric and electronic properties of target molecules. While detailed
experimental data for this specific isomer is limited, its potential for the development of novel
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pharmaceuticals and advanced materials is significant. Further research into the synthesis,
reactivity, and applications of this compound is warranted and will undoubtedly contribute to
advancements in various scientific disciplines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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